molecular formula C19H15N3O2 B4409712 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol

5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol

Cat. No. B4409712
M. Wt: 317.3 g/mol
InChI Key: GCXWELVNGRZMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol, also known as Furaquinocin C, is a chemical compound with potential applications in scientific research. This compound is a member of the quinoline family and has been studied for its biological and chemical properties.

Mechanism of Action

5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from unwinding DNA during replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound C also inhibits the activity of certain enzymes involved in inflammation and the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound C has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase I, it has been shown to inhibit the activity of certain enzymes involved in inflammation and the growth of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C is its specificity for topoisomerase I, making it a potential target for cancer treatment. However, its effectiveness may be limited by the development of drug resistance and the potential for toxicity to healthy cells. Additionally, its anti-inflammatory and anti-microbial properties may make it useful in the treatment of other diseases, but further research is needed to determine its potential in these areas.

Future Directions

There are several potential future directions for research involving 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C. One area of interest is the development of more potent and selective inhibitors of topoisomerase I. Another area of interest is the investigation of this compound C's potential in the treatment of other diseases, such as inflammation and infections. Additionally, further research is needed to determine the potential toxicity and side effects of this compound C in humans.

Scientific Research Applications

5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, making it a potential target for cancer treatment. This compound C has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

5-[furan-2-yl-(pyridin-2-ylamino)methyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-15-9-8-14-13(5-3-11-20-14)18(15)19(16-6-4-12-24-16)22-17-7-1-2-10-21-17/h1-12,19,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXWELVNGRZMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=CO2)C3=C(C=CC4=C3C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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